![molecular formula C17H22ClNO B2500931 Octahydro-4-[2-(3-méthylphényl)éthynyl]-1H-indol-4-ol, (3aR,4S,7aR)- chlorhydrate CAS No. 1636881-76-9](/img/structure/B2500931.png)
Octahydro-4-[2-(3-méthylphényl)éthynyl]-1H-indol-4-ol, (3aR,4S,7aR)- chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride is a chemical compound with the CAS number 1636881-76-9 . This compound is known for its unique structure, which includes an indole core and a substituted ethynyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Applications De Recherche Scientifique
1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Méthodes De Préparation
The synthesis of 1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride involves several stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride can be compared with other similar compounds, such as:
- (3aR,4S,7aR)-4-(m-tolylethynyl)octahydro-1H-indol-4-ol hydrochloride
- 1,3a-Ethano (1H)inden-4-ol, octahydro-2,2,4,7a-tetramethyl-
These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of 1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride lies in its specific substitution pattern and the resulting biological activities.
Activité Biologique
1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride, also known as Mavoglurant (AFQ-056), is a compound primarily studied for its biological activity as an antagonist of the metabotropic glutamate receptor 5 (mGluR5). This article reviews its biological activity, including pharmacological effects, research findings, and potential therapeutic applications.
- Molecular Formula : C17H22ClNO
- Molecular Weight : 291.82 g/mol
- CAS Number : 1636881-76-9
- Stereochemistry : Defined stereocenters (3/3) with no E/Z centers.
Mavoglurant acts as a selective antagonist of mGluR5, a receptor implicated in various neurological disorders. By inhibiting this receptor, Mavoglurant has been shown to modulate synaptic transmission and plasticity, which are critical for learning and memory processes.
Pharmacological Effects
Research has demonstrated several pharmacological effects of Mavoglurant:
- Neuroprotective Effects : Its antagonistic action on mGluR5 is believed to provide neuroprotection in models of neurodegeneration.
- Reduction of Dyskinesias : In clinical trials, Mavoglurant was evaluated for its ability to reduce levodopa-induced dyskinesias in Parkinson's disease patients.
- Potential in Fragile X Syndrome : Mavoglurant was under investigation for treating fragile X syndrome, aiming to address the underlying disorder rather than just symptoms.
Clinical Trials and Studies
Mavoglurant has undergone several clinical trials assessing its efficacy and safety:
Study Phase | Condition | Outcome |
---|---|---|
Phase II | Fragile X Syndrome | Discontinued due to disappointing results; aimed to treat underlying disorder. |
Phase II | Levodopa-induced Dyskinesia | Showed some efficacy in reducing dyskinesia but further studies needed. |
Phase II | Obsessive-Compulsive Disorder | Investigated but no published results available. |
Case Study 1: Fragile X Syndrome
In a randomized controlled trial involving patients with fragile X syndrome, Mavoglurant was administered over several weeks. The study aimed to measure cognitive and behavioral improvements but was halted due to lack of significant efficacy.
Case Study 2: Parkinson's Disease
Another study focused on patients experiencing levodopa-induced dyskinesias. Patients were treated with Mavoglurant alongside their regular medication regimen. The results indicated a modest reduction in dyskinetic movements but raised concerns regarding side effects.
Side Effects and Safety Profile
Common side effects observed during clinical trials included:
- Sinoatrial Block : Reported in 8.3% of patients during intravenous administration.
- Disorientation : Noted in 4.8% of participants receiving higher doses.
These findings highlight the importance of monitoring cardiovascular health during treatment with Mavoglurant.
Propriétés
IUPAC Name |
(3aR,4S,7aR)-4-[2-(3-methylphenyl)ethynyl]-1,2,3,3a,5,6,7,7a-octahydroindol-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-13-4-2-5-14(12-13)7-10-17(19)9-3-6-16-15(17)8-11-18-16;/h2,4-5,12,15-16,18-19H,3,6,8-9,11H2,1H3;1H/t15-,16-,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJRTQKSLCSQGD-UATJXVQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.